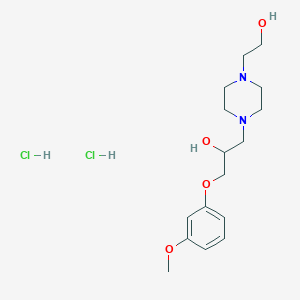

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride

Descripción

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride is a piperazine derivative featuring a propan-2-ol backbone substituted with a 4-(2-hydroxyethyl)piperazine group and a 3-methoxyphenoxy moiety. The dihydrochloride salt form enhances solubility and stability, typical for pharmaceutical applications .

Propiedades

IUPAC Name |

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4.2ClH/c1-21-15-3-2-4-16(11-15)22-13-14(20)12-18-7-5-17(6-8-18)9-10-19;;/h2-4,11,14,19-20H,5-10,12-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYQYRXRXKEBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure which includes a piperazine moiety, a propanol group, and methoxyphenoxy components. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C16H26N2O4

- Molecular Weight : 310.394 g/mol

- CAS Number : 162712-35-8

The compound acts primarily through modulation of G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways within the body. Research indicates that compounds with similar structures can influence neurotransmitter release, thereby affecting mood and cognitive functions .

Biological Activities

-

Inhibition of Phosphodiesterase (PDE) :

- Studies have demonstrated that related piperazine derivatives exhibit significant inhibition of PDE5, which is involved in the regulation of cyclic GMP levels in cells. This inhibition can lead to vasodilation and reduced blood pressure, making it a candidate for treating conditions like hypertension .

-

Neuroprotective Effects :

- Compounds with piperazine structures have shown neuroprotective properties by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, potentially benefiting cognitive function in neurodegenerative diseases like Alzheimer's .

- Antidepressant Activity :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| PDE5 Inhibition | Reduces cyclic GMP levels | |

| Neuroprotection | Acetylcholinesterase inhibition | |

| Antidepressant Effects | Modulation of serotonin/norepinephrine |

Case Study: PDE5 Inhibition in Hypertensive Models

A study conducted on spontaneously hypertensive rats showed that derivatives similar to 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol significantly lowered blood pressure through PDE5 inhibition. The results indicated a robust pharmacological profile suitable for further clinical exploration .

Neuroprotective Properties

Research on piperazine derivatives has highlighted their potential in neurodegenerative disease models. For instance, compounds exhibiting acetylcholinesterase inhibition were shown to improve cognitive function in animal models, suggesting a promising avenue for treating Alzheimer’s disease .

Aplicaciones Científicas De Investigación

Pharmacological Research

The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Studies suggest that it may influence serotonin and norepinephrine pathways, similar to existing antidepressants.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine moiety enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Cancer Research

Preliminary studies have shown that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro, particularly in breast and prostate cancer cell lines.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antidepressant effects | Demonstrated significant reduction in anxiety-like behaviors in animal models when administered at specific dosages. |

| Study 2 | Antimicrobial efficacy | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MIC). |

| Study 3 | Anticancer activity | Induced apoptosis in MCF-7 (breast cancer) cells through modulation of apoptotic pathways; further studies needed for mechanism elucidation. |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of piperazine derivatives with propan-2-ol scaffolds. Below is a detailed comparison with structurally similar compounds:

2.1. Core Structural Variations

2.2. Substituent Impact Analysis

- Phenoxy Modifications: 3-Methoxy (Target): Electron-donating methoxy group may facilitate hydrogen bonding but lacks the electron-withdrawing nitro () or lipophilic chloro () groups linked to enhanced activity . 2-Methoxy-4-nitro (): Nitro group improves radioprotective efficacy, likely via stabilization of radical intermediates .

Piperazine Modifications :

Computational and Mechanistic Perspectives

- Docking Studies : Tools like AutoDock Vina () could predict binding interactions. For example, the nitro group in ’s Compound 1 may enhance binding to redox-sensitive targets (e.g., glutathione peroxidase), whereas the target compound’s methoxy group might limit such interactions .

- SAR Trends: Electron-withdrawing phenoxy substituents (nitro, chloro) correlate with higher efficacy in oxidative stress models. Piperazine flexibility (e.g., hydroxyethyl vs. rigid aryl groups) influences pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.